Home > Products > Screening Compounds P91068 > 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea -

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

Catalog Number: EVT-279300
CAS Number:
Molecular Formula: C24H27N7O2
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-4618433 is an inhibitor of proline-rich tyrosine kinase 2 (PYK2) and focal adhesion kinase (FAK).
Overview

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea is a complex organic compound classified under the category of pyrazole derivatives. It features a unique structural arrangement that combines multiple functional groups, making it significant in medicinal chemistry and pharmaceutical applications. The compound's intricate design suggests potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties.

Source and Classification

This compound is synthesized from various precursors involving pyrazole and urea moieties, typically found in pharmaceutical research focused on developing new therapeutic agents. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The specific classification of this compound falls within the broader category of heterocyclic compounds, which are characterized by rings that contain atoms other than carbon.

Synthesis Analysis

Methods

The synthesis of 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea typically involves several steps:

  1. Formation of Pyrazole Ring: The initial step often includes the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole nucleus.
  2. Urea Formation: The pyrazole derivative is then reacted with isocyanates to introduce the urea functionality.
  3. Functionalization: Further modifications may involve introducing substituents such as pyridine or alkyl groups through nucleophilic substitutions or coupling reactions.

Technical details regarding reaction conditions (e.g., temperature, solvent) and purification methods (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Data

Key molecular data include:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 318.36 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of solid-state stability.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic attacks on electrophiles.
  2. Condensation Reactions: Under acidic or basic conditions, further condensation reactions can occur, leading to polymeric structures or additional functionalization.
  3. Decomposition Reactions: Depending on environmental conditions (e.g., pH), the compound may decompose into simpler molecules.
Mechanism of Action

The mechanism of action for this compound primarily revolves around its interaction with specific biological targets such as kinases. Pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression by competing with ATP binding sites or altering phosphorylation states of target proteins.

Process

  1. Binding Affinity: The compound's structure allows it to fit into the active site of kinases effectively.
  2. Inhibition: By binding to these enzymes, it prevents substrate phosphorylation, thereby inhibiting downstream signaling pathways critical for cell growth and proliferation.
  3. Biological Activity: This inhibition leads to reduced tumor growth rates in preclinical models.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically a crystalline solid.
  2. Solubility: Soluble in polar solvents like dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  2. Reactivity: Reacts with strong acids or bases; may participate in hydrolysis under certain conditions.

Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into molecular vibrations and confirm structural integrity.

Applications
  1. Pharmaceutical Development: This compound serves as a lead candidate in drug discovery programs targeting cancer therapies due to its kinase inhibition potential.
  2. Research Tool: It can be utilized in biochemical assays to study kinase activity and signaling pathways.
  3. Therapeutic Agent: Potential applications include treatment regimens for various cancers where kinase activity is dysregulated.

Properties

Product Name

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea

Molecular Formula

C24H27N7O2

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32)

InChI Key

NJARPUHZDSAXPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

PF-4618433; PF4618433; PF 4618433;

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.